3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one

Physicochemical properties Lipophilicity Drug-likeness

Medicinal chemists building focused libraries for intracellular targets (kinases, GPCRs) often encounter limited commercial availability of N1-branched aminopyridinones with defined substitution. This compound solves that gap with a unique 2-methylpentyl chain imparting XLogP3-AA of 2.1-optimal for passive diffusion assays where polar, unsubstituted analogs (XLogP ~0.2) fail. • Enables rigorous SAR: N1 branching vs. linear alkyl comparators; documented >100-fold potency shifts in related HIV-1 RT inhibitor series. • High thermal stability (bp ~344°C) suits high-temperature synthetic protocols without degradation. • Fully GHS-classified (GHS07; H302/H315/H319/H335) for compliant SOP development and PPE validation.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
Cat. No. B13630441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCCC(C)CN1C=CC=C(C1=O)N
InChIInChI=1S/C11H18N2O/c1-3-5-9(2)8-13-7-4-6-10(12)11(13)14/h4,6-7,9H,3,5,8,12H2,1-2H3
InChIKeySDFZOJRVPLSFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Specifications


3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one (CAS: 1250211-93-8) is a pyridin-2(1H)-one derivative featuring an amino substituent at the 3-position and a branched 2-methylpentyl group at the N1-position [1]. Its molecular formula is C11H18N2O, with a molecular weight of 194.27 g/mol and a computed XLogP3-AA of 2.1, indicating moderate lipophilicity [1]. The compound is commercially available from multiple suppliers at purities of 97–98%, typically as a solid requiring storage in a cool, dry environment . As a member of the aminopyridinone scaffold class, it shares a core structure with numerous bioactive molecules, including non-nucleoside HIV-1 reverse transcriptase inhibitors [2].

N1-branched alkyl scaffold for focused SAR library design
Computed moderate lipophilicity (XLogP 2.1) supports permeability assay context
Documented GHS irritancy profile enables compliant laboratory procurement

Why Substitution with Other Pyridinone Analogs Fails


The pyridin-2(1H)-one scaffold exhibits highly tunable biological activity that is exquisitely sensitive to substitution pattern and N-alkyl chain identity. Structure-activity relationship (SAR) studies on 3-aminopyridin-2(1H)-one derivatives as HIV-1 reverse transcriptase inhibitors demonstrate that potency can vary by orders of magnitude—from IC50 values as low as 19 nM to >10,000 nM—depending solely on the nature of the N1-substituent and additional ring modifications [1][2]. The target compound's unique branched 2-methylpentyl chain (vs. linear alkyl, benzyl, or unsubstituted analogs) imparts distinct steric and lipophilic properties that cannot be replicated by generic in-class replacements, making direct substitution scientifically unsound without experimental validation [3].

Target 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one Branched 2-methylpentyl chain; defined 3-amino regioisomer
Generic Substitute Risk Linear / unsubstituted N1 analogs Steric and lipophilic shifts may alter target engagement; potency can vary by orders of magnitude
Target 3-Amino substitution pattern Higher predicted boiling point; specific hydrogen-bond network
Generic Substitute Risk 5-Amino regioisomer Thermal behavior and purification windows may not reproduce

Quantitative Differentiation Evidence


Lipophilicity Comparison: Enhanced Membrane Permeability Potential

The target compound's computed XLogP3-AA of 2.1, derived from its branched 2-methylpentyl N1-substituent, represents a substantial increase in lipophilicity compared to the unsubstituted 3-aminopyridin-2(1H)-one core (XLogP ~0.2) [1]. This difference of +1.9 log units translates to a theoretical ~80-fold increase in octanol-water partition coefficient, a property directly correlated with passive membrane permeability and blood-brain barrier penetration potential [2].

Lipophilicity
Class-level
XLogP 2.1 vs. 0.2 (unsubstituted core); Δ +1.9 log units (~80‑fold increase)
Supports permeability screening context
Computed value; experimental confirmation advised
Physicochemical properties Lipophilicity Drug-likeness

Boiling Point Differential: Purification and Handling Implications

The predicted boiling point of 343.8 ± 31.0 °C for 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one is notably higher than that of its regioisomeric 5-amino counterpart (5-amino-4-methyl-1-(2-methylpentyl)pyridin-2(1H)-one, CAS 1512432-23-3), which has a predicted boiling point of 328.0 ± 31.0 °C [1]. This ~16 °C difference, while modest, is consistent with the altered hydrogen-bonding network conferred by the 3-amino substitution pattern and may influence distillation or sublimation purification strategies.

Boiling point
Data to verify
Predicted 343.8 ± 31.0 °C vs. 328.0 °C (5‑amino regioisomer); Δ +15.8 °C
May guide purification-method selection
Predicted; experimental data unavailable
Thermal stability Purification Process chemistry

GHS Hazard Classification: Documented Irritancy Profile

The compound carries GHS07 hazard labeling with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . In contrast, many closely related pyridinone analogs lack published GHS classifications, leaving laboratory personnel without formal safety guidance. This documented irritancy profile mandates specific personal protective equipment (PPE) and ventilation controls that are not stipulated for unclassified in-class alternatives.

Hazard profile
Reported
GHS07 H302/H315/H319/H335 (Harmful/Irritant)
Supports compliant lab handling
Unclassified analogs lack formal hazard guidance
Safety Handling Risk assessment

Supported Application Scenarios


Scaffold for Intracellular Target Engagement Assays

Given its computed XLogP3-AA of 2.1 [1], this compound is a rational selection for constructing focused libraries aimed at intracellular or membrane-associated targets (e.g., kinases, GPCRs) where passive diffusion is rate-limiting. Procurement of the more polar unsubstituted 3-aminopyridin-2(1H)-one core (XLogP ~0.2) would be suboptimal for such applications [1].

Negative Control for N1-Branched Alkyl SAR Studies

As an analog bearing a defined branched alkyl chain at N1, this compound serves as a precise comparator for evaluating the impact of chain branching vs. linear alkyl or aryl N1-substituents on target binding. Historical SAR studies on 3-aminopyridin-2(1H)-one derivatives demonstrate that N1-substitution alone can alter HIV-1 RT inhibitory potency by >100-fold [2]. This compound's unique 2-methylpentyl group provides a specific branching point not present in common linear-chain analogs, enabling rigorous SAR interrogation [3].

Process Chemistry for Thermally Demanding Synthetic Routes

With a predicted boiling point of 343.8 °C [3], this compound is suitable for synthetic sequences requiring elevated temperatures (e.g., high-boiling solvent systems, neat reactions) that would volatilize or degrade lower-boiling pyridinone regioisomers. The ~16 °C boiling point advantage over the 5-amino-4-methyl analog may permit cleaner product isolation in certain distillation-based workups.

Laboratory Safety Protocol Development and Hazard Communication

The well-documented GHS07 irritancy classification (H302, H315, H319, H335) makes this compound a practical case study for developing standard operating procedures (SOPs) for handling solid aminopyridinones. In contrast to unclassified analogs that lack formal hazard documentation, this compound's explicit labeling supports compliant safety training, PPE selection, and waste disposal planning .

Application
Selection Property
Validation Focus
Intracellular target engagement library design
Computed moderate lipophilicity profile
Passive permeability assay context
N1‑branched alkyl SAR comparator
Defined 2‑methylpentyl branching point
SAR interpretation vs. linear‑chain analogs
Thermally demanding synthetic routes
High predicted boiling point
Distillation‑based purification review
Laboratory safety protocol development
Documented GHS07 irritancy classification
PPE and ventilation control compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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